Methyl 6-Amino-4-fluoronicotinate
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Overview
Description
Methyl 6-Amino-4-fluoronicotinate is a chemical compound with the molecular formula C7H7FN2O2. It has gained significant attention in various fields, including medical, environmental, and industrial research
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-Amino-4-fluoronicotinate can be synthesized through various synthetic routes. One common method involves the reaction of 6-amino-4-fluoronicotinic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Amino-4-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the amino or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 6-Amino-4-fluoronicotinate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-Amino-4-fluoronicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in various biochemical processes .
Comparison with Similar Compounds
Properties
CAS No. |
1803894-95-2 |
---|---|
Molecular Formula |
C7H7FN2O2 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
methyl 6-amino-4-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10) |
InChI Key |
LCVCGGJOGTZIIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1F)N |
Origin of Product |
United States |
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